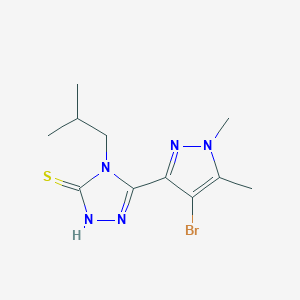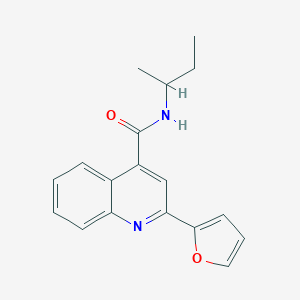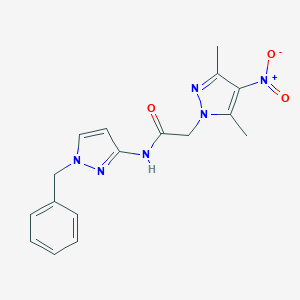
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol, also known as BrPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BrPT is a thiol-containing heterocyclic compound that has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
作用機序
The exact mechanism of action of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. It has also been reported to inhibit the activity of STAT3, a transcription factor that is overexpressed in many cancers and is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory and radioprotective effects. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
実験室実験の利点と制限
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and has good solubility in aqueous and organic solvents. This compound has also been shown to exhibit low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for use in lab experiments. It is relatively unstable under acidic conditions and can undergo hydrolysis, which may affect its biological activity. In addition, this compound has poor bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the development of 5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol as a therapeutic agent. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential as a radioprotective agent for use in cancer therapy. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for use in vivo. Overall, this compound is a promising compound for further investigation in the field of medicinal chemistry.
合成法
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol can be synthesized using a multistep process that involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thiosemicarbazide, followed by cyclization with isobutyl isocyanate. The final product is obtained after the addition of sodium borohydride and hydrochloric acid. This synthetic route has been optimized to yield high purity this compound with good yields.
科学的研究の応用
5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, this compound has been investigated for its potential as a radioprotective agent, as it has been shown to protect against radiation-induced damage in vitro and in vivo.
特性
分子式 |
C11H16BrN5S |
|---|---|
分子量 |
330.25 g/mol |
IUPAC名 |
3-(4-bromo-1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H16BrN5S/c1-6(2)5-17-10(13-14-11(17)18)9-8(12)7(3)16(4)15-9/h6H,5H2,1-4H3,(H,14,18) |
InChIキー |
CTJPGOQTLRAKFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2CC(C)C)Br |
正規SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2CC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)

![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279866.png)
